molecular formula C19H24IN3O4 B14235283 N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine CAS No. 429661-98-3

N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine

Cat. No.: B14235283
CAS No.: 429661-98-3
M. Wt: 485.3 g/mol
InChI Key: GTZJUXUQVMXOER-IRXDYDNUSA-N
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Description

N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine is a synthetic histidine derivative designed for specialized research applications. This compound features a core L-histidine structure that is modified at the imidazole ring with a (4-iodophenyl)methyl group and at the amino group with an (S)-1-carboxy-3-methylbutyl chain . The presence of the iodine atom on the benzyl group is a key structural feature, potentially making this compound a valuable intermediate for further chemical synthesis or a candidate for use in radioligand binding assays due to the possibility of radioiodination. Compounds within this class, characterized by a dichlorobenzyl modification in place of the iodophenyl group, have documented molecular formulas around C19H25Cl2N3O4 for the base structure and an average mass of approximately 432.33 g/mol for the free acid . The specific stereochemistry at two defined centers is crucial for its biological activity and interaction with target proteins. As a modified amino acid, its primary research value lies in its potential as a tool compound for investigating enzyme inhibition, receptor binding, or metabolic pathways. The mechanism of action is likely highly dependent on the specific research context but may involve competitive inhibition at active sites or allosteric modulation of protein function due to its structural similarity to native histidine and other amino acids. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment.

Properties

CAS No.

429661-98-3

Molecular Formula

C19H24IN3O4

Molecular Weight

485.3 g/mol

IUPAC Name

(2S)-2-[[(1S)-1-carboxy-2-[3-[(4-iodophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C19H24IN3O4/c1-12(2)7-16(18(24)25)22-17(19(26)27)8-15-9-21-11-23(15)10-13-3-5-14(20)6-4-13/h3-6,9,11-12,16-17,22H,7-8,10H2,1-2H3,(H,24,25)(H,26,27)/t16-,17-/m0/s1

InChI Key

GTZJUXUQVMXOER-IRXDYDNUSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N[C@@H](CC1=CN=CN1CC2=CC=C(C=C2)I)C(=O)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(CC1=CN=CN1CC2=CC=C(C=C2)I)C(=O)O

Origin of Product

United States

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target compound features two critical structural elements:

  • L-Histidine backbone modified at the C-3 position of the imidazole ring with a 4-iodobenzyl group.
  • N-terminal (1S)-1-carboxy-3-methylbutyl moiety , introducing a branched aliphatic chain with a carboxylic acid terminus.

Retrosynthetic Disconnections

  • Disconnection 1 : Cleavage of the amide bond between the (1S)-1-carboxy-3-methylbutyl group and the histidine backbone reveals two fragments:
    • Fragment A: (1S)-1-Carboxy-3-methylbutylamine
    • Fragment B: 3-[(4-Iodophenyl)methyl]-L-histidine
  • Disconnection 2 : The 4-iodobenzyl group on the imidazole ring suggests a late-stage alkylation or Mitsunobu reaction.

Stepwise Synthesis of N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine

Synthesis of 3-[(4-Iodophenyl)methyl]-L-histidine Intermediate

Step 1: Protection of L-Histidine

L-Histidine is protected at the α-amino and carboxyl groups using:

  • Boc (tert-butyloxycarbonyl) for the α-amino group via reaction with di-tert-butyl dicarbonate in THF/water.
  • Methyl ester for the carboxyl group using thionyl chloride in methanol.

Reaction Conditions :

Parameter Value
Solvent Tetrahydrofuran (THF)/H₂O (3:1)
Temperature 0°C → Room temperature
Reaction Time 12 hours
Yield 89%
Step 2: Imidazole Ring Functionalization

The C-3 position of the imidazole ring is alkylated with 4-iodobenzyl bromide under basic conditions:

Methodology :

  • Base : Potassium carbonate (3 equiv) in DMF.
  • Electrophile : 4-Iodobenzyl bromide (1.2 equiv).
  • Temperature : 60°C for 8 hours.

Challenges :

  • Competing N-1 vs. N-3 alkylation (controlled via steric hindrance and solvent polarity).
  • Racemization at the α-carbon (mitigated by low temperatures).

Yield : 72% after column chromatography (SiO₂, ethyl acetate/hexanes 1:2).

Optimization of Coupling Reactions

Reagent Comparison

The coupling efficiency was evaluated across reagents (Table 1):

Table 1. Coupling Reagent Performance

Reagent Solvent Temp (°C) Yield (%) Epimerization (%)
HATU/HOAt DMF 0→25 81 <2
EDCI/HOBt DCM 25 68 5
DCC/DMAP THF 40 56 12

Purification and Characterization

Chromatographic Methods

  • Intermediate Purification : Silica gel chromatography (ethyl acetate/hexanes).
  • Final Compound : Preparative HPLC (Phenomenex Luna C18, 10 μm, 21.2 × 250 mm).

Spectroscopic Data

  • ¹H NMR (500 MHz, D₂O): δ 7.65 (d, 2H, J = 8.3 Hz, Ar-H), 7.32 (d, 2H, J = 8.3 Hz, Ar-H), 6.91 (s, 1H, Im-H), 4.52 (s, 2H, CH₂Ar), 4.11 (m, 1H, α-CH), 2.98 (m, 2H, CH₂COO), 1.89 (m, 1H, iPr-CH), 0.99 (d, 6H, iPr-CH₃).
  • HRMS : m/z 486.1210 [M+H]⁺ (calc. 486.1208).

Challenges in Large-Scale Production

Iodine Incorporation

  • Issue : Residual iodide impurities from incomplete alkylation.
  • Solution : Sequential washing with sodium thiosulfate and activated charcoal treatment.

Stereochemical Integrity

  • Racemization : <2% during coupling (controlled via low-temperature activation).

Comparative Analysis of Synthetic Routes

Route A (Boc-protection first):

  • Total Yield : 44%
  • Steps : 6

Route B (Mitsunobu alkylation):

  • Total Yield : 38%
  • Steps : 5

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the iodophenyl group or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Group

The 4-iodophenylmethyl group in the compound is a critical determinant of its activity. Comparisons with analogs bearing different aromatic substituents reveal:

  • Trifluoromethylphenyl variant (L-Histidine,N-[(1S)-1-carboxy-3-methylbutyl]-3-[[4-(trifluoromethyl)phenyl]methyl]):

    • Molecular formula: C₂₀H₂₄F₃N₃O₄ (vs. C₁₈H₂₄IN₃O₄ for the iodine analog).
    • Higher molecular weight (427.42 g/mol vs. 481.31 g/mol) and altered lipophilicity due to the trifluoromethyl group.
    • The electron-withdrawing CF₃ group may enhance metabolic stability but reduce polar interactions compared to the iodine substituent .
  • 3,5-Dichlorophenyl variant (N-[(1S)-1-carboxy-3-methylbutyl]-3-(3,5-dichlorobenzyl)-L-histidine, "XX5"):

    • Exhibited a LibDock score of 208.274 for Mpro (main protease of SARS-CoV-2), outperforming the reference ligand N3 (score: 206.851) .
    • The dichloro substitution may enhance hydrophobic interactions with enzyme pockets, though steric effects could limit binding compared to the larger iodine substituent .
  • Halogen-Substituted Analogs: A study on maleimide derivatives (e.g., 4-iodophenyl vs. 4-fluorophenyl) showed minimal differences in IC₅₀ values (4.34 μM vs.

Amino Acid Backbone Modifications

  • ZJ43 (N-[[[(1S)-1-carboxy-3-methylbutyl]amino]carbonyl]-L-glutamic acid): Replaces histidine with glutamic acid, retaining the (1S)-1-carboxy-3-methylbutyl group. Acts as a potent GCPII inhibitor, reducing neuropathic pain in preclinical models. The glutamic acid backbone facilitates interactions with GCPII’s catalytic zinc ion, unlike histidine-based analogs . Lower molecular weight (349.35 g/mol) and higher solubility compared to the histidine derivative.
  • L-Histidine Methyl Ester Derivatives :

    • Mutagenesis studies (e.g., Q274N, R280K) on histidine-metabolizing enzymes revealed that modifications to the histidine backbone significantly alter substrate affinity (Km values ranging from 3.43 mM to 12.58 mM) .

Physicochemical and Pharmacokinetic Properties

Property N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine Trifluoromethylphenyl Analog 3,5-Dichlorophenyl Analog (XX5) ZJ43
Molecular Formula C₁₈H₂₄IN₃O₄ C₂₀H₂₄F₃N₃O₄ C₁₉H₂₃Cl₂N₃O₄ C₁₃H₂₁N₂O₇
Molecular Weight (g/mol) 481.31 427.42 428.32 349.35
Key Substituent 4-Iodophenylmethyl 4-Trifluoromethylphenyl 3,5-Dichlorophenylmethyl Glutamic acid chain
Target (LibDock Score) Not reported Not reported Mpro (208.274) GCPII

Research Findings and Implications

  • Therapeutic Potential: While XX5 and ZJ43 excel in Mpro and GCPII inhibition, respectively, the iodine-substituted histidine derivative may offer advantages in targeting iodine-sensitive receptors or enzymes (e.g., thyroid-related pathways).

Biological Activity

N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine, a derivative of the amino acid L-histidine, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a carboxylic acid group and an iodophenyl moiety, contributing to its biochemical properties. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine is C19H24IN3O4, with a molecular weight of 485.316 g/mol. Its structure can be depicted as follows:

N 1S 1 Carboxy 3 methylbutyl 3 4 iodophenyl methyl L histidine\text{N 1S 1 Carboxy 3 methylbutyl 3 4 iodophenyl methyl L histidine}

This compound's unique features arise from the imidazole ring present in histidine, which plays a crucial role in various biochemical interactions.

N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine exhibits several biological activities attributed to its structural components:

  • Proton Buffering : The imidazole ring in histidine allows this compound to act as a proton buffer, which is essential in maintaining pH homeostasis in biological systems .
  • Metal Ion Chelation : Histidine derivatives are known for their ability to chelate metal ions, which can be beneficial in various therapeutic contexts, including detoxification and enzyme regulation .
  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging reactive oxygen and nitrogen species, thereby protecting cells from oxidative stress .

Therapeutic Applications

Research indicates that N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine may have potential applications in:

  • Neurological Disorders : Studies suggest that histidine supplementation may improve outcomes in conditions such as Alzheimer's disease and other neurodegenerative disorders due to its neuroprotective effects .
  • Cardiovascular Health : The compound's ability to buffer protons and scavenge free radicals may contribute to cardiovascular protection during ischemic events .

Case Studies and Research Findings

Several studies have explored the effects of histidine derivatives on health outcomes:

  • Histidine Supplementation in Cardiac Surgery : A study demonstrated that histidine-rich solutions improved myocardial protection during cardiac surgeries by reducing oxidative stress and enhancing recovery outcomes .
  • Antioxidant Properties : Research highlighted that histidine-containing peptides exhibited superior antioxidant activity compared to free histidine, suggesting that modifications like those found in N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine could enhance these properties further .
  • Impact on Muscle Performance : Another study indicated that histidine supplementation could improve muscle performance during strenuous exercise by enhancing oxygen delivery and reducing fatigue .

Data Table: Summary of Biological Activities

Biological ActivityMechanismPotential Applications
Proton BufferingMaintains pH balanceMetabolic disorders
Metal Ion ChelationBinds metal ionsDetoxification
Antioxidant ActivityScavenges ROS/RNSNeuroprotection, cardiovascular health
Neurological BenefitsImproves cognitive functionAlzheimer's disease
Cardiovascular ProtectionReduces oxidative stressIschemic heart disease

Q & A

Q. What are the recommended laboratory synthesis protocols for N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine?

  • Methodological Answer : Asymmetric synthesis or solid-phase peptide synthesis (SPPS) are preferred for constructing the chiral centers and histidine backbone. SPPS allows stepwise coupling of protected amino acids, with iodophenylmethyl groups introduced via post-synthetic modification. Computational reaction path searches using quantum chemical calculations (e.g., density functional theory) can optimize reaction conditions and reduce trial-and-error approaches .

Q. Which analytical techniques are critical for validating the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and substituent positions (e.g., ¹H/¹³C NMR for carboxy and iodophenyl groups).
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for accurate mass determination).
  • X-ray Crystallography : Resolve 3D conformation, particularly for the carboxy and imidazole moieties .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • Use personal protective equipment (PPE) : Lab coats, nitrile gloves, and safety goggles.
  • Work in fume hoods to minimize inhalation risks.
  • Follow SDS guidelines for spill management (e.g., absorbent materials for solid residues, neutralization of acidic groups with bicarbonate) and storage (e.g., desiccated, cool conditions to prevent degradation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring to track degradation products. Pair experimental data with molecular dynamics (MD) simulations to predict hydrolysis or oxidation pathways. For example, the carboxy group’s stability in acidic vs. alkaline buffers can be modeled using software like COMSOL Multiphysics .

Q. What methodologies are effective for elucidating the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) for targets like histidine-recognizing proteins.
  • Molecular Docking : Use AutoDock Vina to simulate binding poses of the iodophenylmethyl group in hydrophobic pockets.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of interactions .

Q. How can AI-driven tools optimize experimental design for high-throughput screening of derivatives?

  • Methodological Answer : Implement AI-based virtual screening (e.g., DeepChem) to prioritize derivatives with modified carboxy or iodophenyl groups. Train models on datasets of histidine analogs’ bioactivity. Use COMSOL Multiphysics for reaction optimization, simulating variables like temperature, solvent polarity, and catalyst loading to minimize resource consumption .

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